molecular formula C12H23ClN2O4 B14035543 methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl

methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl

Cat. No.: B14035543
M. Wt: 294.77 g/mol
InChI Key: LSTFYRIINNEKMJ-OZZZDHQUSA-N
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Description

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Boc Protecting Group: The amine group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the Boc-protected piperidine ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Deprotection: (2S,4S)-4-Aminopiperidine-2-carboxylic acid.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid.

Scientific Research Applications

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but facilitates the formation of bioactive molecules through its chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-aminopiperidine-2-carboxylate: Lacks the Boc protecting group.

    Methyl (2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is unique due to the presence of the Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H/t8-,9-;/m0./s1

InChI Key

LSTFYRIINNEKMJ-OZZZDHQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC.Cl

Origin of Product

United States

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